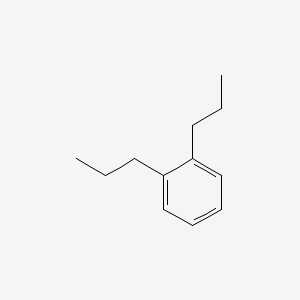

1,2-Dipropylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

31621-49-5 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,2-dipropylbenzene |

InChI |

InChI=1S/C12H18/c1-3-7-11-9-5-6-10-12(11)8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |

InChI Key |

VPHBYBUYWBZLEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1CCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,2-Dipropylbenzene via Friedel-Crafts Alkylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-dipropylbenzene, a disubstituted aromatic hydrocarbon with applications in organic synthesis and as a potential intermediate in pharmaceutical and materials science. Due to the inherent limitations of direct Friedel-Crafts alkylation, a multi-step approach involving acylation followed by reduction is the preferred and most reliable method for obtaining the target compound with a straight-chain propyl group. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and methods for isomer separation.

Strategic Approach: Overcoming Carbocation Rearrangement

Direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide, such as 1-chloropropane, is not a viable method for the synthesis of n-propylbenzene, and by extension, this compound. The primary carbocation that would be formed from the alkyl halide is highly unstable and readily undergoes a 1,2-hydride shift to form the more stable secondary carbocation. This rearrangement leads to the formation of isopropylbenzene (cumene) as the major product.

To circumvent this issue, a two-step strategy is employed:

-

Friedel-Crafts Acylation: An acyl group is introduced into the aromatic ring. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.

-

Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group, yielding the desired n-alkyl substituent.

This acylation-reduction sequence must be performed twice to synthesize this compound.

Overall Synthetic Pathway

The synthesis of this compound from benzene is a four-step process, which involves the initial synthesis of n-propylbenzene, followed by the introduction of the second propyl group at the ortho position.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

This step introduces the first acyl group onto the benzene ring.

Reaction: Benzene + Propanoyl chloride --(AlCl₃)--> Propiophenone + HCl

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel is assembled in a fume hood.

-

Reactant Charging: Anhydrous aluminum chloride (AlCl₃) is added to the flask, followed by the solvent, which is typically an excess of benzene or an inert solvent like carbon disulfide or dichloromethane.

-

Addition of Acylating Agent: Propanoyl chloride is added dropwise from the dropping funnel to the stirred suspension of AlCl₃ in benzene. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature and then heated to reflux for a specified time to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice to decompose the aluminum chloride complex. Concentrated hydrochloric acid is added to dissolve any aluminum hydroxides. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation to yield crude propiophenone.

-

Purification: The crude product can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Benzene to Propanoyl chloride ratio | ~5:1 (Benzene as solvent) | General Friedel-Crafts conditions |

| AlCl₃ to Propanoyl chloride ratio | ~1.1:1 | General Friedel-Crafts conditions |

| Temperature | 0-5 °C during addition, then reflux | General Friedel-Crafts conditions |

| Reaction Time | 1-3 hours | General Friedel-Crafts conditions |

| Typical Yield | 85-95% | [General yields for Friedel-Crafts acylation] |

Step 2: Reduction of Propiophenone to n-Propylbenzene

Two primary methods are available for this reduction: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.

Reaction: Propiophenone + Zn(Hg) + HCl --> n-Propylbenzene + H₂O + ZnCl₂

Experimental Protocol:

-

Preparation of Zinc Amalgam: Zinc powder is amalgamated by treating it with a solution of mercury(II) chloride.

-

Reaction Setup: The amalgamated zinc, concentrated hydrochloric acid, water, and toluene (B28343) (as a co-solvent) are placed in a round-bottom flask equipped with a reflux condenser.

-

Addition of Ketone: Propiophenone is added to the flask.

-

Reaction: The mixture is heated to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid are added periodically during the reflux period.

-

Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene). The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent.

-

Purification: The solvent is removed by distillation, and the resulting n-propylbenzene can be purified by fractional distillation.

Reaction: Propiophenone + H₂NNH₂·H₂O + KOH --(heat)--> n-Propylbenzene + N₂ + H₂O

Experimental Protocol:

-

Reaction Setup: Propiophenone, hydrazine (B178648) hydrate, and potassium hydroxide (B78521) are placed in a round-bottom flask with a high-boiling solvent such as diethylene glycol. The flask is fitted with a reflux condenser.

-

Hydrazone Formation: The mixture is heated to a temperature that allows for the formation of the hydrazone, and water is distilled off.

-

Decomposition: The temperature is then raised to a higher level (typically around 180-200 °C) to decompose the hydrazone and evolve nitrogen gas.

-

Work-up: After the reaction is complete and has cooled, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with dilute acid and water, then dried.

-

Purification: The solvent is removed, and the n-propylbenzene is purified by distillation.

| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |

| Reagents | Zn(Hg), conc. HCl | H₂NNH₂·H₂O, KOH |

| Solvent | Toluene/Water | Diethylene glycol |

| Temperature | Reflux (~110 °C) | 180-200 °C |

| Typical Yield | 70-90% | 80-95% |

Step 3: Friedel-Crafts Acylation of n-Propylbenzene

This step introduces the second acyl group. The n-propyl group is an ortho-, para-directing group. Due to steric hindrance from the n-propyl group, the acylation will favor the para position, but the ortho isomer will also be formed.

Reaction: n-Propylbenzene + Propanoyl chloride --(AlCl₃)--> 1-(2-propylphenyl)propan-1-one + 1-(4-propylphenyl)propan-1-one (B1275453)

Experimental Protocol:

The protocol is analogous to the Friedel-Crafts acylation of benzene (Step 1), with n-propylbenzene used as the starting aromatic compound.

| Parameter | Value |

| n-Propylbenzene to Propanoyl chloride ratio | ~1:1 |

| AlCl₃ to Propanoyl chloride ratio | ~1.1:1 |

| Solvent | Dichloromethane or Carbon disulfide |

| Temperature | 0-5 °C during addition, then room temp. |

| Ortho:Para Ratio | Para-isomer is the major product. The exact ratio is not readily available in the literature but is expected to be significantly skewed towards the para isomer. |

| Typical Combined Yield | 70-85% |

Step 4: Reduction of Acyl-n-propylbenzenes to 1,2- and 1,4-Dipropylbenzene

The mixture of 1-(2-propylphenyl)propan-1-one and 1-(4-propylphenyl)propan-1-one is reduced using either the Clemmensen or Wolff-Kishner reduction, following the protocols described in Step 2. This will yield a mixture of this compound and 1,4-dipropylbenzene.

Step 5: Separation of 1,2- and 1,4-Dipropylbenzene Isomers

The final step is the separation of the desired 1,2-isomer from the 1,4-isomer. Due to the differences in their physical properties, this can be achieved by fractional distillation under reduced pressure. The boiling points of the two isomers are expected to be different enough to allow for separation, although it may require a column with a high number of theoretical plates.

| Compound | Boiling Point (°C) |

| This compound | ~215-217 |

| 1,4-Dipropylbenzene | ~210-212 |

Note: Boiling points are approximate and can vary with pressure.

Reaction Mechanisms and Visualizations

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts acylation.

Clemmensen and Wolff-Kishner Reductions

Caption: Comparison of Clemmensen and Wolff-Kishner reduction pathways.

Conclusion

The synthesis of this compound via a Friedel-Crafts acylation and subsequent reduction strategy is a robust method that avoids the formation of rearranged isopropyl byproducts. Careful control of reaction conditions and effective purification at each step are crucial for obtaining the desired product in good yield and purity. The final separation of the ortho and para isomers by fractional distillation is a critical step in isolating the target this compound. This guide provides a comprehensive framework for researchers and professionals to successfully synthesize this compound for various applications in drug development and chemical research.

The Formation of 1,2-Dipropylbenzene: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2-dipropylbenzene, an ortho-substituted aromatic hydrocarbon, presents a unique challenge in organic chemistry. While the introduction of alkyl groups onto a benzene (B151609) ring is a well-established process, primarily through the Friedel-Crafts alkylation, directing this substitution to the sterically hindered ortho position for a second propyl group is not straightforward. This technical guide delves into the core mechanisms governing the formation of this compound, providing a comprehensive overview of the reaction pathways, influencing factors, and relevant experimental data.

Core Mechanism: Friedel-Crafts Alkylation and its Intricacies

The primary route to dipropylbenzenes is the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction typically involves the reaction of benzene with a propylating agent, such as propylene (B89431) or a propyl halide (e.g., 1-chloropropane), in the presence of a catalyst.

Formation of the Electrophile

The reaction is initiated by the formation of a propyl carbocation or a species with significant carbocationic character, which acts as the electrophile. When using a propyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃), the catalyst abstracts the halide to generate the carbocation.[1][2]

However, the initially formed primary n-propyl carbocation is highly unstable and rapidly rearranges via a 1,2-hydride shift to the more stable secondary isopropyl carbocation.[1] This rearrangement is a critical factor in the product distribution, leading to the predominance of isopropyl-substituted products.

Electrophilic Aromatic Substitution

The generated carbocation then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base in the reaction mixture restores the aromaticity of the ring, yielding the alkylated benzene.[3][4]

Due to the carbocation rearrangement, the initial product of the alkylation of benzene with a propylating agent is predominantly isopropylbenzene (cumene), with n-propylbenzene being a minor product, especially under conditions that favor thermodynamic equilibrium.[5]

The Second Alkylation: Formation of Dipropylbenzenes

The mono-alkylated product, being more electron-rich than benzene itself, is more susceptible to further electrophilic attack. This leads to polyalkylation, resulting in the formation of dipropylbenzenes and even tripropylbenzenes.[5] The second alkyl group can add at the ortho, meta, or para positions relative to the first propyl group.

Isomer Distribution: The Predominance of Meta and Para Isomers

The distribution of the dipropylbenzene isomers is governed by a combination of electronic and steric factors, as well as the reaction conditions which dictate whether the reaction is under kinetic or thermodynamic control.

-

Electronic Effects: The propyl group is an ortho-, para-directing activator. This electronic effect would suggest that the second propyl group should preferentially add to the ortho and para positions.

-

Steric Hindrance: The bulky nature of the propyl group (particularly the isopropyl group) sterically hinders the approach of the electrophile to the ortho positions. This steric hindrance is the primary reason why this compound is a minor product in the reaction mixture.[6]

-

Thermodynamic vs. Kinetic Control:

-

Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is governed by the relative rates of formation of the different isomers. While still a minor product due to sterics, the ortho isomer may be formed in slightly higher proportions under kinetic control.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for isomerization of the dipropylbenzene products. The thermodynamically more stable meta and para isomers are favored at equilibrium. The ortho isomer, being sterically crowded, is the least stable and its concentration will be very low under these conditions.[7]

-

Quantitative analysis of diisopropylbenzene (DIPB) mixtures often reveals a very low percentage of the ortho isomer. For instance, one study reported a diisopropylbenzene stream to contain as little as 0.6% ortho-diisopropylbenzene, with the majority being the meta and para isomers.[8]

Quantitative Data on Dipropylbenzene Formation

The following table summarizes typical reaction conditions and product distributions for the alkylation of benzene, highlighting the formation of dipropylbenzenes as byproducts in cumene (B47948) production. It is important to note that specific yields of this compound are rarely reported due to its low abundance.

| Catalyst | Propylating Agent | Temperature (°C) | Pressure (bar) | Benzene:Propylene Molar Ratio | Cumene Selectivity (%) | Diisopropylbenzene (DIPB) Content (%) | Reference |

| Solid Phosphoric Acid (SPA) | Propylene | 200-260 | 27-41 | ~7:1 | ~95 | ~3-5 (mixture of isomers) | [9] |

| Zeolite-based | Propylene | 150-250 | 20-35 | 5:1 - 8:1 | >99 | <1 (mixture of isomers) | [9] |

| Aluminum Chloride (AlCl₃) | Propylene | 50-80 | Liquid Phase | 2.5:1 - 4:1 | ~99 | Variable, can be significant | [9] |

| Silica-Alumina | Propylene | 200-235 | ~48 | N/A (alkylation of cumene) | N/A | High conversion to p- and m-DIPB | [3][8] |

Experimental Protocols

Synthesis of Dipropylbenzenes from Benzene and 1-Chloropropane (B146392)

Objective: To synthesize a mixture of propylbenzene and dipropylbenzenes via Friedel-Crafts alkylation.

Materials:

-

Anhydrous Benzene

-

1-Chloropropane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Diethyl Ether

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Apparatus for distillation

Procedure:

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. All glassware must be thoroughly dried to prevent deactivation of the AlCl₃ catalyst.

-

Reaction Mixture: In the flask, place anhydrous aluminum chloride (e.g., 0.15 mol) and anhydrous benzene (e.g., 1.0 mol). Cool the flask in an ice bath.

-

Addition of Alkylating Agent: Slowly add 1-chloropropane (e.g., 0.5 mol) from the dropping funnel to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction is exothermic, and some gentle refluxing may be observed.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. The organic layer (containing benzene, propylbenzene, and dipropylbenzenes) will separate from the aqueous layer.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the excess benzene and diethyl ether (if used) by simple distillation.

-

Fractional Distillation: The remaining residue, a mixture of propylbenzene and dipropylbenzene isomers, can be separated by fractional distillation under reduced pressure. The different isomers will have slightly different boiling points, allowing for their separation. This compound, being a minor component, will be present in one of the fractions.

Conclusion

The formation of this compound is a consequence of the polyalkylation that occurs during the Friedel-Crafts alkylation of benzene. Its formation is significantly limited by steric hindrance, making it a minor isomer in comparison to the more stable meta and para isomers. The product distribution is highly dependent on the reaction conditions, with lower temperatures potentially favoring the kinetically controlled formation of the ortho isomer to a small extent. However, under typical industrial and laboratory conditions that allow for equilibration, the thermodynamically favored meta and para isomers predominate. A thorough understanding of the interplay between electronic effects, steric hindrance, and reaction control is crucial for predicting and manipulating the isomer distribution in the synthesis of polysubstituted benzenes.

References

- 1. The alkylation of benzene with npropyl chloride in class 11 chemistry CBSE [vedantu.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. organic chemistry - Alkylation of benzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H NMR n-propylbenzene [orgspectroscopyint.blogspot.com]

- 9. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

An In-depth Technical Guide to the Physicochemical Properties of o-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of o-dipropylbenzene (1,2-dipropylbenzene). The information is presented in a structured format to facilitate easy access and comparison, catering to the needs of researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for key property determination, and a logical relationship diagram to visualize the interplay of these properties.

Core Physicochemical Properties

o-Dipropylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It is a colorless liquid and one of three isomers of dipropylbenzene, the others being m-dipropylbenzene and p-dipropylbenzene. Understanding its physicochemical properties is crucial for its application in chemical synthesis, as a solvent, and for safety and handling considerations.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of o-dipropylbenzene. Data for its meta and para isomers, as well as the related compound diisopropylbenzene, are included for comparative purposes where available.

Table 1: General and Physical Properties of Dipropylbenzene Isomers

| Property | o-Dipropylbenzene | m-Dipropylbenzene | p-Dipropylbenzene | Unit | Reference |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ | - | [1][2] |

| Molecular Weight | 162.27 | 162.27 | 162.27 | g/mol | [1][3] |

| Boiling Point | 219.5 | 490 (K) | 238 | °C | [2][4][5] |

| Melting Point | 263.94 | - | -29 | K | [3][5] |

| Density | 0.862 | 0.914 | 0.862 | g/cm³ | [2][5][6] |

| Refractive Index | 1.492 | 1.516 | - | - | [2][6] |

Table 2: Thermodynamic and Safety Properties of o-Dipropylbenzene

| Property | Value | Unit | Reference |

| Flash Point | 80.9 | °C | [2] |

| Vapor Pressure | 0.175 | mmHg at 25°C | [2] |

| Enthalpy of Vaporization (ΔvapH°) | 45.24 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 20.49 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 152.94 | kJ/mol | [3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -65.95 | kJ/mol | [3] |

Table 3: Solubility and Partitioning of o-Dipropylbenzene

| Property | Value | Unit | Reference |

| Log10 of Water Solubility (log₁₀WS) | -3.91 | mol/l | [3] |

| Octanol/Water Partition Coefficient (logPₒ/w) | 3.592 | - | [3] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of o-dipropylbenzene are outlined below. These are based on established methodologies for organic compounds and hydrocarbons.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of liquid organic compounds like o-dipropylbenzene.[7][8][9]

Apparatus:

-

Thiele tube or oil bath

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of o-dipropylbenzene

Procedure:

-

A small volume (approximately 0.5 mL) of o-dipropylbenzene is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[7]

-

The test tube is attached to a thermometer using a rubber band or wire.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.[9]

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Determination of Density (Pycnometer Method)

The density of liquid o-dipropylbenzene can be accurately determined using a pycnometer or specific gravity bottle.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath with temperature control

-

Sample of o-dipropylbenzene

-

Distilled water

Procedure:

-

The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is thoroughly dried and filled with o-dipropylbenzene.

-

The filled pycnometer is brought to the same temperature in the water bath, the volume is adjusted, and it is weighed again (m₃).

-

The density of o-dipropylbenzene (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Solubility in Water

The solubility of a non-polar organic compound like o-dipropylbenzene in water is expected to be very low.[5] A common method to determine this is the shake-flask method.

Apparatus:

-

Screw-cap vials or flasks

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

-

Sample of o-dipropylbenzene

-

High-purity water

Procedure:

-

An excess amount of o-dipropylbenzene is added to a known volume of high-purity water in a screw-cap vial.

-

The vial is sealed and placed in a constant temperature shaker bath. The mixture is agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the mixture is allowed to stand to allow for phase separation. To ensure complete separation of undissolved droplets, the aqueous phase can be centrifuged.

-

A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved organic material is included.

-

The concentration of o-dipropylbenzene in the aqueous sample is determined using a suitable analytical technique like GC-MS, which has been calibrated with standards of known concentration.

-

The measured concentration represents the solubility of o-dipropylbenzene in water at that temperature.

Visualizations

Logical Relationships of Physicochemical Properties

The following diagram illustrates the interconnectedness of the various physicochemical properties of o-dipropylbenzene.

Caption: Interplay of o-dipropylbenzene's physicochemical properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 31621-49-5 [chemnet.com]

- 3. Benzene, 1,2-dipropyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzene, 1,3-dipropyl [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,3-dipropylbenzene [stenutz.eu]

- 7. ivypanda.com [ivypanda.com]

- 8. tutorsglobe.com [tutorsglobe.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1,2-Dipropylbenzene: A Technical Guide to ¹H and ¹³C NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2-dipropylbenzene. Due to the limited availability of experimentally acquired spectra for this specific molecule in public databases, this document presents predicted NMR data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in chemical synthesis, structural elucidation, and drug development by providing a foundational understanding of the expected spectral characteristics of this compound.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will show a complex multiplet pattern due to the ortho-substitution, while the propyl side chains will display characteristic triplet and sextet patterns.

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, Coupling Constants (J), and Integration for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3, H-6 | ~7.15 | Multiplet | - | 2H |

| H-4, H-5 | ~7.25 | Multiplet | - | 2H |

| Ar-CH ₂-CH₂-CH₃ | ~2.60 | Triplet | 7.5 | 4H |

| Ar-CH₂-CH ₂-CH₃ | ~1.65 | Sextet | 7.5 | 4H |

| Ar-CH₂-CH₂-CH ₃ | ~0.95 | Triplet | 7.5 | 6H |

Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The aromatic region is expected to be a complex, second-order multiplet system that may not be easily resolved into simple first-order patterns.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound will show distinct signals for the aromatic and aliphatic carbons. Due to the symmetry of the molecule, four signals are expected for the aromatic carbons and three for the propyl side chains.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1, C-2 | ~140.5 |

| C-3, C-6 | ~129.5 |

| C-4, C-5 | ~126.0 |

| Ar-C H₂-CH₂-CH₃ | ~35.0 |

| Ar-CH₂-C H₂-CH₃ | ~24.5 |

| Ar-CH₂-CH₂-C H₃ | ~14.0 |

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm.

Experimental Protocols

While the data presented is predictive, a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound would involve the following steps:

3.1. Sample Preparation

-

Dissolution: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, the NMR tube may be subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

3.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used for data acquisition.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' pulse program on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' pulse program) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR spectra, the relative areas under the peaks are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.

Caption: Chemical structure of this compound.

Caption: Predicted ¹H NMR scalar coupling network.

Caption: Predicted ¹³C NMR chemical shift regions.

This guide provides a foundational spectroscopic dataset for this compound. For definitive structural confirmation and analysis, it is recommended that experimental NMR data be acquired and compared with the predictions presented herein. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2-dipropylbenzene. While a publicly available, experimentally derived mass spectrum for this specific isomer is not readily accessible, this document outlines the core fragmentation principles based on established knowledge of alkylbenzene mass spectrometry. The information presented is crucial for the identification and structural elucidation of dialkylated aromatic compounds in complex matrices, a common challenge in pharmaceutical research and development.

Predicted Mass Spectrum Data of this compound

The mass spectrum of this compound is predicted to be characterized by a series of fragment ions resulting from the cleavage of its propyl side chains and rearrangement of the aromatic ring. The molecular ion (M+) is expected at a mass-to-charge ratio (m/z) of 162, corresponding to its molecular weight.[1] The subsequent fragmentation will follow established pathways for alkylbenzenes, including benzylic cleavage and rearrangements.

Below is a table summarizing the predicted significant fragment ions, their proposed structures, and the fragmentation mechanisms leading to their formation.

| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway |

| 162 | Molecular Ion | [C₁₂H₁₈]⁺ | Ionization of the parent molecule |

| 133 | [M - C₂H₅]⁺ | [C₁₀H₁₃]⁺ | Benzylic cleavage with loss of an ethyl radical |

| 119 | [M - C₃H₇]⁺ | [C₉H₁₁]⁺ | Benzylic cleavage with loss of a propyl radical |

| 105 | [M - C₄H₉]⁺ | [C₈H₉]⁺ | Cleavage of the propyl chain with rearrangement |

| 91 | Tropylium (B1234903) Ion | [C₇H₇]⁺ | Benzylic cleavage with rearrangement of the benzyl (B1604629) cation |

| 77 | Phenyl Ion | [C₆H₅]⁺ | Loss of the alkyl side chain from the tropylium ion |

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is governed by the stability of the resulting carbocations. The presence of the benzene (B151609) ring directs the fragmentation primarily through pathways that lead to resonance-stabilized ions.

Benzylic Cleavage and Tropylium Ion Formation

The most prominent fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage.[2] This results in the formation of a stable benzylic carbocation. In the case of this compound, the initial benzylic cleavage would lead to the loss of an ethyl radical (CH₂CH₃) from one of the propyl chains, resulting in a fragment ion at m/z 133.

A key feature in the mass spectra of many alkylbenzenes is the formation of the highly stable tropylium ion at m/z 91.[2] This occurs through a rearrangement of the initial benzylic cation, where the seven-membered ring structure provides significant resonance stabilization.[2]

Alkyl Chain Fragmentation

Cleavage can also occur at other points along the propyl side chains. The loss of a complete propyl radical (CH₂CH₂CH₃) via benzylic cleavage would produce a fragment at m/z 119. Further fragmentation of the side chains can lead to ions at lower mass-to-charge ratios.

The logical relationship of these primary fragmentation steps is illustrated in the following diagram:

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 1,2-dipropylbenzene. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide leverages established principles of IR spectroscopy and data from analogous compounds to predict and detail its spectral features. The content herein is intended to support researchers in identifying, characterizing, and analyzing this compound and related alkylbenzene structures.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its two main structural components: the ortho-disubstituted benzene (B151609) ring and the two propyl side chains. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below. These predictions are based on the known spectral data of similar molecules, such as ortho-xylene, propylbenzene, and other alkylbenzenes.[1][2][3]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | Medium to Weak | C-H Stretching | Aromatic (Aryl) |

| 2965-2850 | Strong | C-H Stretching (Asymmetric & Symmetric) | Aliphatic (Propyl CH₃, CH₂) |

| 2000-1650 | Weak | Overtone/Combination Bands | Aromatic Ring |

| 1605-1585 | Medium to Weak | C=C Stretching (in-ring) | Aromatic Ring |

| 1500-1450 | Medium | C=C Stretching (in-ring) | Aromatic Ring |

| 1470-1450 | Medium | C-H Bending (Scissoring) | Aliphatic (CH₂) |

| 1380-1370 | Medium to Weak | C-H Bending (Symmetric, Umbrella) | Aliphatic (CH₃) |

| 770-735 | Strong | C-H Out-of-Plane Bending (Wagging) | Ortho-disubstituted Aromatic |

Interpretation of Key Spectral Features

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of bands just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.[4][5]

-

Aliphatic C-H Stretching (2965-2850 cm⁻¹): Strong absorptions in this region arise from the stretching vibrations of the C-H bonds within the two propyl groups. These are typically the most intense bands in the spectrum.[6]

-

Aromatic C=C Stretching (1605-1450 cm⁻¹): Aromatic rings exhibit characteristic C=C in-ring stretching vibrations. Typically, two to four bands can be observed in this region.[5]

-

Aliphatic C-H Bending (1470-1370 cm⁻¹): These medium-intensity bands correspond to the bending (scissoring and symmetric deformation) of the C-H bonds in the CH₂ and CH₃ groups of the propyl chains.

-

Aromatic C-H Out-of-Plane Bending (770-735 cm⁻¹): This is a highly diagnostic region for determining the substitution pattern of the benzene ring. For ortho-disubstituted benzenes, a strong absorption band is expected in this range due to the out-of-plane C-H "wagging" motion of the four adjacent hydrogen atoms on the ring.[1][2][3] The absence of a strong band around 690 cm⁻¹ further supports the ortho-substitution pattern.[3]

-

Overtone and Combination Bands (2000-1650 cm⁻¹): A pattern of weak bands in this region is characteristic of aromatic compounds and can also be indicative of the substitution pattern.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for acquiring the IR spectra of liquid samples due to its minimal sample preparation and ease of use.[7][8]

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond or ZnSe)

-

Sample of this compound

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes (e.g., Kimwipes)

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol to remove any residues from previous measurements. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, initiate a background scan. This will measure the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

Typical parameters for a background scan are a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[7]

-

-

Sample Application:

-

Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal. Only a sufficient amount to completely cover the crystal surface is needed.[9]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan. The spectrometer will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum of this compound.

-

-

Data Analysis:

-

Process the resulting spectrum as needed (e.g., baseline correction, peak picking).

-

Identify the characteristic absorption bands and compare them to the predicted values in the data table for structural confirmation.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe. Perform a final cleaning with a solvent-soaked wipe to ensure all traces of the sample are removed.

-

Visualizations

The following diagrams illustrate the molecular structure and the analytical workflow for IR spectroscopy.

References

- 1. IR Spectrum: Aromatics [quimicaorganica.org]

- 2. spectra-analysis.com [spectra-analysis.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Thermodynamic Properties of 1,2-Dipropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 1,2-Dipropylbenzene. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and visualizes the logical workflow of these experimental processes.

Core Thermodynamic and Physical Properties

This compound, an aromatic hydrocarbon with the chemical formula C₁₂H₁₈, is a colorless liquid.[1] Its thermodynamic and physical properties are crucial for a variety of chemical and industrial processes. A summary of its key properties is presented below.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₈[2][3][4] | |

| Molecular Weight | 162.27 g/mol [2][4][5] | |

| CAS Number | 17171-71-0[2] or 31621-49-5[3][4] | Different CAS numbers are reported. |

| Boiling Point | 219.5 °C at 760 mmHg[3] | Normal boiling point. |

| Density | 0.862 g/cm³[3] | At standard conditions. |

| Flash Point | 80.9 °C[3] | |

| Refractive Index | 1.492[3] | |

| Vapor Pressure | 0.175 mmHg at 25 °C[3] |

Enthalpy and Heat Capacity Data

The energy changes associated with the formation and phase transitions of this compound are critical for reaction calorimetry and process safety. The NIST Web Thermo Tables provide critically evaluated data for various thermodynamic properties over a range of temperatures.[6]

| Thermodynamic Property | Temperature Range | Phase |

| Enthalpy of Formation (Gas) | Standard Conditions | Gas |

| Enthalpy of Formation (Liquid) | Standard Conditions | Liquid |

| Ideal Gas Heat Capacity (Cp,gas) | 200 K - 1000 K | Ideal Gas |

| Liquid Phase Heat Capacity | 250 K - 683.06 K | Liquid |

| Enthalpy of Vaporization (ΔvapH°) | 255 K - 697 K | Liquid to Gas |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on established experimental methodologies. The following sections detail the general protocols for key measurements.

Determination of Heat Capacity (Cₚ)

The heat capacity of liquid this compound can be determined using Differential Scanning Calorimetry (DSC) .[2][7][8]

Methodology:

-

A small, precisely weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a constant, linear rate.

-

The differential heat flow required to maintain both the sample and the reference at the same temperature is measured as a function of temperature.

-

The heat capacity is calculated from this differential heat flow, the sample mass, and the heating rate.[7]

A key challenge in measuring the heat capacity of liquids is the potential for evaporation during the experiment, which would introduce error from the enthalpy of vaporization.[6] Using a sealed vessel minimizes this effect.[6]

Determination of Enthalpy of Combustion and Formation (ΔcH° and ΔfH°)

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using bomb calorimetry .[5][9][10]

Methodology:

-

A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb."

-

A fuse wire is positioned to be in contact with the sample.

-

A small, known amount of water is added to the bomb to ensure the final water product is in the liquid state.

-

The bomb is sealed and pressurized with excess pure oxygen to ensure complete combustion.[5][9]

-

The bomb is submerged in a known volume of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool. The maximum temperature rise is recorded.

-

The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.[9][10]

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9]

Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.[4]

Direct Calorimetric Method: This method involves measuring the heat required to vaporize a known amount of the substance.[1][11][12]

-

A known mass of this compound is placed in a vaporization calorimeter.

-

Heat is supplied to the sample at a constant rate, causing it to evaporate.

-

The amount of heat absorbed during the phase transition from liquid to gas is measured directly.[12]

Indirect Method via Vapor Pressure: The enthalpy of vaporization can be calculated from the relationship between vapor pressure and temperature using the Clausius-Clapeyron equation .[13]

Determination of Vapor Pressure

The vapor pressure of this compound at different temperatures can be measured using a static or dynamic method.[14][15]

Static Method:

-

A sample of purified this compound is placed in a container connected to a pressure-measuring device.

-

The sample is degassed to remove any dissolved air.

-

The container is placed in a constant-temperature bath, and the system is allowed to reach equilibrium.

-

The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.[14]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of a liquid organic compound like this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 3. Specific heat of a liquid using calorimeter, Physics by Unacademy [unacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. biopchem.education [biopchem.education]

- 6. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. steemit.com [steemit.com]

- 14. Vapor pressure - Wikipedia [en.wikipedia.org]

- 15. books.rsc.org [books.rsc.org]

In-Depth Technical Guide: 1,2-Dipropylbenzene (CAS 17171-71-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and hazards associated with 1,2-Dipropylbenzene (CAS Registry Number: 17171-71-0). This aromatic hydrocarbon is of interest to researchers and professionals in organic synthesis and materials science. This document collates available physicochemical data, safety information, and generalized experimental protocols to serve as a foundational resource.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted benzene (B151609) derivative with the molecular formula C₁₂H₁₈.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molecular Weight | 162.27 g/mol | [1] |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents like pentane (B18724) and hexane. | [2] |

| Vapor Density | 5.6 (Air = 1) (for diisopropylbenzene isomers) | [3] |

| Flash Point | 76.67 °C (for diisopropylbenzene isomers) | [3] |

| Autoignition Temperature | 448.89 °C (for diisopropylbenzene isomers) | [3] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons and the aliphatic protons of the two propyl groups. The aromatic region would show a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The propyl groups would exhibit signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons with characteristic splitting. |

| ¹³C NMR | Signals for the aromatic carbons (four unique signals for the substituted ring) and the aliphatic carbons of the propyl groups (three unique signals). |

| Infrared (IR) | C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic chains (below 3000 cm⁻¹). C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). Overtone and combination bands characteristic of a 1,2-disubstituted benzene ring in the 1600-2000 cm⁻¹ region. C-H bending vibrations for the ortho-disubstitution pattern (around 735-770 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns would likely involve the loss of alkyl fragments from the propyl side chains, with a prominent peak corresponding to the benzylic cation. |

Hazards and Safety Information

Comprehensive toxicological data specifically for this compound is limited. The hazard information is largely based on data for related compounds such as diisopropylbenzene isomers.

Table 3: GHS Hazard Classification (Based on Diisopropylbenzene Isomers)

| Hazard Class | Hazard Statement |

| Flammable Liquids | Combustible liquid |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Very toxic to aquatic life with long lasting effects |

Safety Precautions:

-

Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing vapor or mist. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if feeling unwell.[4]

-

-

Fire Fighting: Use dry chemical, CO₂, water spray (fog), or foam.[5]

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation (Generalized Protocol)

This compound can be synthesized via the Friedel-Crafts alkylation of benzene using a propylating agent (e.g., 1-chloropropane (B146392) or propan-1-ol with a suitable acid catalyst) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6][7] It is important to note that this reaction is prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers (1,3- and 1,4-dipropylbenzene) and other byproducts.[8]

Materials:

-

Benzene (anhydrous)

-

1-Chloropropane

-

Aluminum chloride (anhydrous)

-

Anhydrous diethyl ether (as solvent, optional)

-

Ice-cold water

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Charge the flask with anhydrous benzene and cool it in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred benzene.

-

Add 1-chloropropane dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully pouring the mixture over crushed ice and water.

-

Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to isolate the this compound isomer.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) (Generalized Protocol)

GC-MS is a suitable technique for the analysis of this compound, allowing for its separation from isomers and identification based on its mass spectrum.[9]

Instrumentation and Parameters (Example):

-

Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[9]

-

Mass Spectrometer: Agilent 5977B GC/MSD or similar.[9]

-

Column: A non-polar capillary column (e.g., HP-5ms, DB-1) of appropriate length and diameter.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

Biological Activity and Signaling Pathways

There is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or involvement in signaling pathways for this compound. Studies on related compounds, such as benzene, indicate that metabolism is a key factor in their toxicity, often involving cytochrome P450 enzymes and leading to the generation of reactive metabolites that can cause oxidative stress and DNA damage.[10][11][12][13] However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Visualizations

Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is an aromatic hydrocarbon with established physicochemical properties but limited publicly available information regarding its specific biological effects and detailed experimental protocols. The data presented in this guide, largely derived from related compounds, should be used with caution and serve as a starting point for further research and development. Appropriate safety measures should always be implemented when handling this and related chemical substances.

References

- 1. This compound | C12H18 | CID 186151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cerritos.edu [cerritos.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1,4-dipropyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. agilent.com [agilent.com]

- 10. Effects of benzene on DNA strand breaks in vivo versus benzene metabolite-induced DNA strand breaks in vitro in mouse bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In utero and in vitro effects of benzene and its metabolites on erythroid differentiation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An overview of benzene metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,2-Dipropylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-dipropylbenzene in organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing a thorough understanding of its expected solubility based on its chemical properties and qualitative information. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility, equipping researchers with the necessary methodology to generate reliable data. This guide also briefly touches upon thermodynamic models that can be employed for the prediction of solubility, a valuable tool in the absence of experimental values. This document is intended to be an essential resource for scientists and professionals working with this compound, enabling informed solvent selection and the design of robust experimental procedures.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It is a nonpolar compound due to the presence of the benzene (B151609) ring and the two propyl substituents. Understanding its solubility in various organic solvents is critical for a wide range of applications, including its use as a solvent, a starting material in organic synthesis, and in the formulation of chemical products. The principle of "like dissolves like" is the primary determinant of its solubility, indicating that it will be most soluble in other nonpolar solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior as a solute.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [1][2] |

| Molecular Weight | 162.27 g/mol | [1][3] |

| Appearance | Colorless liquid | |

| Density | 0.877 g/mL | [1] |

| Boiling Point | 184 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 4.8 (predicted) | [3] |

| Water Solubility | Insoluble |

Qualitative Solubility of this compound

While specific quantitative data is scarce, the chemical nature of this compound allows for a qualitative assessment of its solubility in various classes of organic solvents. As a nonpolar aromatic hydrocarbon, it is expected to be readily miscible with other nonpolar and weakly polar solvents.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Highly Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Highly Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderately to Sparingly Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble |

| Polar Protic Solvents | Water | Insoluble |

The solubility in polar solvents like alcohols is expected to decrease as the alkyl chain of the alcohol becomes shorter and the solvent's polarity increases.

Experimental Determination of Solubility

Given the lack of available quantitative data, experimental determination is crucial. The following section outlines a detailed protocol for the reliable measurement of this compound solubility.

General Experimental Protocol: Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[4]

4.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature bath or incubator with shaking capabilities

-

Magnetic stirrer and stir bars (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography with UV detector - HPLC-UV)

4.1.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid phase is crucial to ensure saturation is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature bath set to the desired experimental temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible throughout the equilibration period.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification: Dilute the filtered sample to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Analytical Method Development

A robust and validated analytical method is essential for accurate solubility determination.

-

Gas Chromatography (GC): Due to the volatile nature of this compound, GC with a flame ionization detector (FID) is a suitable analytical technique. A nonpolar capillary column would be appropriate for separation.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water mixture) would be effective.

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

Thermodynamic Modeling of Solubility

In the absence of experimental data, thermodynamic models can provide estimations of solubility. These models are based on the physicochemical properties of the solute and solvent.

-

Regular Solution Theory: This model uses the Hildebrand solubility parameter to predict solubility based on the cohesive energy densities of the solute and solvent.[5]

-

UNIFAC Group Contribution Model: The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to estimate activity coefficients, which can then be used to predict solubilities.[5][6]

While these models can provide useful approximations, they are not a substitute for experimental data, especially for complex systems.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Logical Decision-Making for Solvent Selection

The choice of an appropriate solvent is a critical first step in many experimental procedures. The following diagram provides a logical workflow for solvent selection based on solubility.

Caption: Decision workflow for solvent selection.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in scientific research and industrial applications. This technical guide has addressed the significant gap in the availability of quantitative solubility data by providing a strong qualitative framework based on the compound's nonpolar nature. The detailed experimental protocol for the shake-flask method, coupled with guidance on analytical techniques, provides researchers with a robust methodology to generate precise and reliable solubility data. Furthermore, the introduction to thermodynamic modeling offers a predictive tool for initial estimations. The provided workflows for experimental design and solvent selection aim to streamline the research process. It is the recommendation of this guide that researchers generate specific solubility data for their systems of interest to ensure the accuracy and success of their work.

References

- 1. This compound [stenutz.eu]

- 2. Benzene, 1,2-dipropyl [webbook.nist.gov]

- 3. This compound | C12H18 | CID 186151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide on the Isomeric Purity of Synthesized 1,2-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dipropylbenzene, with a primary focus on the challenges and analytical methodologies related to its isomeric purity. The synthesis of structurally pure dialkylbenzenes is a critical aspect of chemical and pharmaceutical development, where isomeric impurities can significantly impact the material's properties and biological activity. This document details a robust synthetic strategy, outlines rigorous analytical protocols for isomer quantification, and presents the expected isomeric distribution based on established reaction mechanisms.

Introduction

This compound is a disubstituted aromatic hydrocarbon. The synthesis of this specific isomer in high purity is challenging due to the formation of its structural isomers: 1,3-dipropylbenzene (B12009277) and 1,4-dipropylbenzene (B1593508). The primary route for the synthesis of alkylbenzenes is the Friedel-Crafts reaction. However, direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide is prone to carbocation rearrangement, leading to the formation of isopropylbenzene, and polyalkylation, resulting in a complex mixture of products.[1] A more controlled and reliable approach involves a two-step process: Friedel-Crafts acylation followed by reduction of the resulting ketone.[2][3] This method circumvents carbocation rearrangement and offers better control over the substitution pattern.

Synthetic Strategy: Friedel-Crafts Acylation and Reduction

The recommended synthetic pathway to obtain this compound involves a sequential two-stage process starting from benzene. This strategy is designed to control the regioselectivity of the second propyl group addition.

Stage 1: Synthesis of n-Propylbenzene

The initial step is the synthesis of n-propylbenzene. To avoid the formation of isopropylbenzene, a Friedel-Crafts acylation of benzene with propanoyl chloride is performed, followed by a reduction of the resulting propiophenone (B1677668).[2][4][5]

-

Step 1a: Friedel-Crafts Acylation of Benzene. Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form propiophenone.[5]

-

Step 1b: Reduction of Propiophenone. The carbonyl group of propiophenone is then reduced to a methylene (B1212753) group to yield n-propylbenzene. Two common methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[3][6][7][8][9][10]

Stage 2: Synthesis of a Mixture of 1,2- and 1,4-Dipropylbenzene

The second propyl group is introduced by a subsequent Friedel-Crafts acylation of n-propylbenzene, followed by another reduction step. The n-propyl group is an ortho, para-directing group, which means the second substitution will primarily occur at the positions ortho and para to the existing propyl group.

-

Step 2a: Friedel-Crafts Acylation of n-Propylbenzene. n-Propylbenzene is acylated with propanoyl chloride and AlCl₃. This reaction yields a mixture of two isomeric ketones: 1-(2-propylphenyl)propan-1-one and 1-(4-propylphenyl)propan-1-one.

-

Step 2b: Reduction of the Ketone Mixture. The mixture of ketones is then reduced using either the Clemmensen or Wolff-Kishner reduction to yield a mixture of this compound and 1,4-dipropylbenzene.

Due to the directing effect of the n-propyl group, the formation of 1,3-dipropylbenzene is expected to be minimal. The final product is, therefore, a mixture of 1,2- and 1,4-dipropylbenzene, necessitating a robust analytical method to determine the isomeric purity.

Experimental Protocols

Synthesis of n-Propylbenzene

1. Friedel-Crafts Acylation of Benzene:

-

Materials: Benzene, propanoyl chloride, anhydrous aluminum chloride.

-

Procedure: To a stirred solution of anhydrous aluminum chloride in excess dry benzene, cooled in an ice bath, slowly add propanoyl chloride. After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain crude propiophenone.

2. Wolff-Kishner Reduction of Propiophenone:

-

Materials: Propiophenone, hydrazine hydrate, potassium hydroxide, diethylene glycol.

-

Procedure: To a flask containing diethylene glycol, add propiophenone, hydrazine hydrate, and potassium hydroxide. Heat the mixture to reflux for a specified time to form the hydrazone. Then, increase the temperature to allow for the distillation of water and excess hydrazine. Continue to heat at a higher temperature to facilitate the decomposition of the hydrazone.[10]

-

Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent. The crude n-propylbenzene can be purified by distillation.

Synthesis of Dipropylbenzene Isomer Mixture

1. Friedel-Crafts Acylation of n-Propylbenzene:

-

Materials: n-Propylbenzene, propanoyl chloride, anhydrous aluminum chloride.

-

Procedure: Follow a similar procedure to the acylation of benzene, using n-propylbenzene as the substrate. The reaction will produce a mixture of 1-(2-propylphenyl)propan-1-one and 1-(4-propylphenyl)propan-1-one.

2. Reduction of the Ketone Mixture:

-

Materials: Mixture of 1-(2-propylphenyl)propan-1-one and 1-(4-propylphenyl)propan-1-one, reagents for either Clemmensen or Wolff-Kishner reduction.

-

Procedure: Subject the mixture of ketones to either Clemmensen or Wolff-Kishner reduction conditions as described for the reduction of propiophenone. This will yield a mixture of this compound and 1,4-dipropylbenzene.

Isomeric Purity Analysis

The determination of the isomeric purity of the synthesized dipropylbenzene is crucial. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and quantifying the dipropylbenzene isomers.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-